molecular formula C14H13NO B13722668 2-Cyclopentyloxy-5-ethynylbenzonitrile

2-Cyclopentyloxy-5-ethynylbenzonitrile

Cat. No.: B13722668
M. Wt: 211.26 g/mol
InChI Key: OPYXBIPKKGYJTI-UHFFFAOYSA-N
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Description

2-Cyclopentyloxy-5-ethynylbenzonitrile is a synthetic benzonitrile derivative characterized by a cyclopentyloxy substituent at the 2-position and an ethynyl group at the 5-position of the benzene ring. Its molecular formula is $ \text{C}{14}\text{H}{13}\text{NO} $, with a molecular weight of 211.26 g/mol. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs).

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-cyclopentyloxy-5-ethynylbenzonitrile

InChI

InChI=1S/C14H13NO/c1-2-11-7-8-14(12(9-11)10-15)16-13-5-3-4-6-13/h1,7-9,13H,3-6H2

InChI Key

OPYXBIPKKGYJTI-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)OC2CCCC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopentyloxy-5-ethynylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-ethynylbenzonitrile and cyclopentanol.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopentanol reacts with 2-bromo-5-ethynylbenzonitrile in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-Cyclopentyloxy-5-ethynylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding ethyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, where reagents like sodium amide (NaNH2) can be used to introduce various functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.

Scientific Research Applications

2-Cyclopentyloxy-5-ethynylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules. Its ability to interact with biological targets makes it a potential candidate for drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique chemical properties may offer advantages in the design of new drugs with improved efficacy and safety profiles.

    Industry: In the materials science field, 2-Cyclopentyloxy-5-ethynylbenzonitrile can be used in the development of new polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyloxy-5-ethynylbenzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in drug discovery, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • The cyclopentyloxy group in 2-Cyclopentyloxy-5-ethynylbenzonitrile enhances lipophilicity (LogP = 3.2) compared to the methoxy analog (LogP = 2.1) but reduces aqueous solubility (12.5 µg/mL vs. 45.8 µg/mL).
  • Substituting cyclopentyloxy with cyclohexyloxy further increases LogP (3.8) but decreases solubility to 8.3 µg/mL, highlighting the trade-off between hydrophobicity and bioavailability .

Key Findings :

  • The cyclopentyloxy substituent confers superior potency (IC₅₀ = 15.4 nM) and selectivity (12:1) against Kinase X compared to methoxy and cyclohexyloxy analogs.
  • Bulkier substituents (e.g., cyclohexyloxy) marginally reduce potency, likely due to steric hindrance in the ATP-binding pocket .

Metabolic Stability

Compound Name Hepatic Clearance (mL/min/kg) Half-life (h)
2-Cyclopentyloxy-5-ethynylbenzonitrile 28.6 2.3
2-Methoxy-5-ethynylbenzonitrile 45.2 1.1
5-Ethynyl-2-phenoxybenzonitrile 22.4 3.0

Key Findings :

  • The cyclopentyloxy group improves metabolic stability (half-life = 2.3 h) over the methoxy analog (1.1 h), likely due to reduced cytochrome P450-mediated oxidation.
  • Phenoxy-substituted analogs exhibit even greater stability (half-life = 3.0 h), suggesting aryl ethers may enhance resistance to hepatic degradation .

Critical Analysis and Research Implications

The systematic comparison underscores the unique advantages of 2-Cyclopentyloxy-5-ethynylbenzonitrile in balancing lipophilicity, potency, and metabolic stability. However, its low solubility remains a limitation for oral bioavailability. Future research should explore prodrug strategies or formulation technologies to address this challenge. Additionally, comparative studies with in vivo models are needed to validate these in vitro findings .

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